2-((3-Methylbutyl)thio)ethyl formate

Flavor chemistry Thermal stability Volatility

2-((3-Methylbutyl)thio)ethyl formate (CAS 83803-47-8), also referred to as 2-[(3-methylbutyl)thio]ethyl formate, is a sulfur-containing organic compound with the molecular formula C₈H₁₆O₂S and a molecular weight of 176.27 g/mol. It belongs to the class of thioethers and esters, characterized by a 3-methylbutyl group attached to a thioether linkage, which in turn connects to an ethyl formate moiety.

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
CAS No. 83803-47-8
Cat. No. B12706508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methylbutyl)thio)ethyl formate
CAS83803-47-8
Molecular FormulaC8H16O2S
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCC(C)CCSCCOC=O
InChIInChI=1S/C8H16O2S/c1-8(2)3-5-11-6-4-10-7-9/h7-8H,3-6H2,1-2H3
InChIKeyNDVUTZCIHBKAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3-Methylbutyl)thio)ethyl formate (CAS 83803-47-8): Physicochemical Profile and Procurement Considerations for Sulfur-Containing Flavor and Fragrance Research


2-((3-Methylbutyl)thio)ethyl formate (CAS 83803-47-8), also referred to as 2-[(3-methylbutyl)thio]ethyl formate, is a sulfur-containing organic compound with the molecular formula C₈H₁₆O₂S and a molecular weight of 176.27 g/mol . It belongs to the class of thioethers and esters, characterized by a 3-methylbutyl group attached to a thioether linkage, which in turn connects to an ethyl formate moiety . This dual functionality imparts a unique set of physicochemical properties that distinguish it from simpler thioesters or formate esters, making it a compound of interest in flavor chemistry, fragrance research, and as a synthetic intermediate.

Why In-Class Thioethers and Formate Esters Cannot Substitute for 2-((3-Methylbutyl)thio)ethyl formate in Application-Focused Research


Generic substitution of 2-((3-methylbutyl)thio)ethyl formate with structurally related analogs—such as ethyl 3-(methylthio)butyrate (CAS 233665-96-8) or S-methyl 3-methylbutanethioate (CAS 23747-45-7)—is scientifically unsound due to substantial differences in key physicochemical parameters that govern process compatibility, formulation stability, and performance. The presence of both a thioether and a formate ester within the same molecule creates a unique steric and electronic environment that modulates volatility, lipophilicity, hydrolytic stability, and aqueous solubility in ways that cannot be recapitulated by mono-functional analogs . The quantitative evidence presented below demonstrates that even minor structural variations translate into measurable, application-relevant divergences that directly impact procurement decisions.

Quantitative Differentiation of 2-((3-Methylbutyl)thio)ethyl formate from Structural Analogs: A Procurement-Focused Evidence Guide


Reduced Volatility and Enhanced Thermal Process Compatibility vs. Ethyl 3-(Methylthio)butyrate

2-((3-Methylbutyl)thio)ethyl formate exhibits a boiling point of 239.7±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25 °C . In contrast, the common flavor analog ethyl 3-(methylthio)butyrate has a boiling point of 101–103 °C at 15 mmHg and an estimated vapor pressure of 0.16 mmHg at 25 °C [1]. The target compound is significantly less volatile, which directly impacts its suitability for high-temperature food processing or prolonged storage applications.

Flavor chemistry Thermal stability Volatility

Increased Lipophilicity and Membrane Partitioning Relative to S-Methyl 3-Methylbutanethioate

The calculated octanol-water partition coefficient (LogP) for 2-((3-methylbutyl)thio)ethyl formate is 2.57 (ACD/Labs) . This value is substantially higher than that of the thioester analog S-methyl 3-methylbutanethioate, which has a reported LogP range of 1.92–2.14 . The ~0.4–0.65 unit difference corresponds to approximately a 2.5–4.5 fold increase in lipophilicity, indicating that the target compound will partition more strongly into lipid phases and biological membranes.

Lipophilicity Bioavailability Flavor release

Enhanced Hydrolytic Stability Compared to Typical Formate Esters

Predicted base-catalyzed hydrolysis half-life for 2-((3-methylbutyl)thio)ethyl formate at pH 8 and 25 °C is 12.987 hours . This is notably longer than the hydrolysis half-life of many unhindered formate esters, which can be on the order of minutes to a few hours under similar conditions [1]. The increased stability is attributed to steric shielding of the ester carbonyl by the adjacent 3-methylbutyl thioether moiety.

Formulation stability Hydrolysis Shelf life

Reduced Water Solubility Enabling Oil-Based Formulation Compatibility vs. Ethyl 3-(Methylthio)butyrate

Estimated water solubility for 2-((3-methylbutyl)thio)ethyl formate is 630.2 mg/L at 25 °C . In comparison, the structurally related ethyl 3-(methylthio)butyrate exhibits a water solubility of approximately 1,650 mg/L [1]. The target compound is ~2.6-fold less soluble in water, which can be advantageous for applications requiring oil-based flavor delivery or reduced aqueous partitioning.

Solubility Formulation Flavor delivery

Optimal Use Cases for 2-((3-Methylbutyl)thio)ethyl formate in Industrial and Academic Settings


Low-Volatility Flavor and Fragrance Component for Thermally Processed Foods and Long-Shelf-Life Products

The significantly lower vapor pressure and higher boiling point of 2-((3-methylbutyl)thio)ethyl formate, compared to ethyl 3-(methylthio)butyrate , make it particularly well-suited for formulations that undergo thermal processing (e.g., baking, retorting) or require extended shelf stability without flavor fade. Its reduced volatility minimizes aroma loss during heating and storage, preserving the intended sensory profile.

Oil-Based Flavor Delivery System Component

With a water solubility approximately 2.6-fold lower than ethyl 3-(methylthio)butyrate and a LogP of 2.57 , this compound partitions strongly into lipid phases. It is an ideal candidate for oil-soluble flavor concentrates, fat-based food products, and fragrance formulations where aqueous leaching must be minimized.

Research Tool for Studying Steric Effects on Ester Hydrolysis Kinetics

The predicted base-catalyzed hydrolysis half-life of 12.987 hours at pH 8 positions 2-((3-methylbutyl)thio)ethyl formate as a model substrate for investigating how steric hindrance from adjacent thioether groups modulates ester reactivity. This makes it valuable in academic and industrial settings focused on prodrug design or controlled-release formulation science.

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